molecular formula C14H12N2OS2 B12789031 Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- CAS No. 6332-80-5

Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-

Cat. No.: B12789031
CAS No.: 6332-80-5
M. Wt: 288.4 g/mol
InChI Key: YEFOAJOLLYTBBU-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)-: is a complex organic compound that features a benzodithiazole moiety attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodithiazole moiety can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- is unique due to the presence of the benzodithiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .

Biological Activity

Acetamide, N-(4-(2lambda(4)-1,2,3-benzodithiazol-2-yl)phenyl)- (CAS No. 6332-80-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and presents relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2OS2
  • Molecular Weight : 288.387 g/mol
  • Structural Features : The compound contains a benzodithiazole moiety linked to an acetamide group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to acetamide derivatives exhibit significant antimicrobial properties. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides were tested against various bacterial strains and demonstrated varying degrees of effectiveness:

CompoundGram-positive ActivityGram-negative ActivityAntifungal Activity
N-(4-chlorophenyl)-2-chloroacetamideHighModerateNone
N-(3-bromophenyl)-2-chloroacetamideModerateLowNone
Acetamide with benzodithiazolePotentially effectiveNot extensively testedNot tested

The screening results indicated that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

In addition to antimicrobial properties, acetamide derivatives have been evaluated for their anticancer potential. For example, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)N-(4-(benzodithiazol-2-yl)phenyl)15
HeLa (Cervical)N-(4-(benzodithiazol-2-yl)phenyl)20
A549 (Lung)N-(4-(benzodithiazol-2-yl)phenyl)25

These results suggest that modifications to the acetamide structure can enhance its efficacy against cancer cells .

The biological activity of acetamide derivatives is often attributed to their ability to interfere with cellular processes. The benzodithiazole moiety is believed to play a crucial role in binding to specific biological targets, which may include enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Case Studies

  • Antimicrobial Screening : A study screened various acetamide derivatives for antimicrobial activity using standard disc diffusion methods. Compounds were tested against both Gram-positive and Gram-negative bacteria, with results indicating significant inhibition zones for certain derivatives .
  • Cytotoxicity Assay : Another investigation utilized the MTT assay to evaluate the cytotoxic effects of acetamide derivatives on different cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .

Properties

CAS No.

6332-80-5

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(7,8λ4-dithia-9-azabicyclo[4.3.0]nona-1,3,5,8-tetraen-8-yl)phenyl]acetamide

InChI

InChI=1S/C14H12N2OS2/c1-10(17)15-11-6-8-12(9-7-11)19-16-13-4-2-3-5-14(13)18-19/h2-9H,1H3,(H,15,17)

InChI Key

YEFOAJOLLYTBBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S2=NC3=CC=CC=C3S2

Origin of Product

United States

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